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Compound of Interest

Compound Name: 3-Acetylbenzo[b]furan

Cat. No.: B1279542 Get Quote

Benzo(b)furan-3-ylacetaldehyde: A Technical
Guide for Researchers
Introduction: Benzo(b)furan-3-ylacetaldehyde is an organic compound featuring a benzofuran

core functionalized with an acetaldehyde group at the 3-position. The benzofuran scaffold, a

heterocyclic system composed of a fused benzene and furan ring, is a prominent structural

motif in numerous natural products and synthetic molecules of significant biological importance.

[1][2][3] Derivatives of benzofuran have garnered substantial attention in medicinal chemistry

and drug discovery due to their wide spectrum of pharmacological activities, including

anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] This technical guide

provides a comprehensive overview of the known physical and chemical properties, a plausible

synthetic approach, and the general biological context of Benzo(b)furan-3-ylacetaldehyde,

tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties
While specific experimental data for Benzo(b)furan-3-ylacetaldehyde is limited in publicly

available literature, a combination of computed data and properties of the parent benzofuran

molecule provides valuable insights. The following table summarizes the key physical and

chemical properties.
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Property Value Source

Molecular Formula C₁₀H₈O₂ PubChem[4]

Molecular Weight 160.17 g/mol PubChem[4]

IUPAC Name
2-(1-benzofuran-3-

yl)acetaldehyde
PubChem[4]

CAS Number 352434-24-3 PubChem[4]

Appearance

Assumed to be a liquid or low-

melting solid at room

temperature.

Inferred

Boiling Point 272.8 ± 15.0 °C (Predicted) ChemicalBook[5]

Density 1.173 ± 0.06 g/cm³ (Predicted) ChemicalBook[5]

Solubility

Expected to be soluble in

common organic solvents like

DMSO, ethanol, and

dichloromethane. Limited

solubility in water is predicted.

Inferred from structure

LogP (Octanol/Water)
2.67 (for parent compound

Benzofuran)
HMDB[6]

Spectral Data
Specific experimental spectral data (NMR, IR, MS) for Benzo(b)furan-3-ylacetaldehyde are not

readily available in the cited literature. However, characteristic spectral features can be

predicted based on its structure:

¹H NMR: Aromatic protons on the benzofuran ring are expected in the range of δ 7.0-8.0

ppm. A singlet or triplet for the aldehydic proton would appear significantly downfield,

typically between δ 9-10 ppm. The methylene protons adjacent to the aromatic ring and the

carbonyl group would likely appear as a doublet around δ 3.5-4.0 ppm.

¹³C NMR: Aromatic carbons would resonate in the δ 110-155 ppm region. The carbonyl

carbon of the aldehyde is expected to have a chemical shift in the range of δ 190-200 ppm.
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Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde

C=O stretch is expected around 1720-1740 cm⁻¹. C-H stretching vibrations for the aldehyde

proton would appear around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C=C stretching bands

would be observed in the 1450-1600 cm⁻¹ region. The IR spectrum for the parent compound,

benzofuran, is available in the NIST Chemistry WebBook.[7][8]

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 160.

Common fragmentation patterns would involve the loss of the formyl group (-CHO) or the

entire acetaldehyde side chain. The mass spectrum for the parent benzofuran shows a

strong molecular ion peak at m/z = 118.[9][10]

Reactivity and Stability
The chemical reactivity of Benzo(b)furan-3-ylacetaldehyde is dictated by its two main functional

components: the benzofuran ring and the acetaldehyde side chain.

Benzofuran Ring: The furan moiety of the benzofuran system is electron-rich and susceptible

to electrophilic substitution, primarily at the 2-position. It can also undergo reactions such as

lithiation and cycloadditions. The benzene ring can undergo electrophilic aromatic

substitution, with the position of substitution directed by existing substituents.

Acetaldehyde Group: The aldehyde functional group is highly reactive. It can be readily

oxidized to the corresponding carboxylic acid, benzo[b]furan-3-ylacetic acid. Conversely, it

can be reduced to the primary alcohol, 2-(benzo[b]furan-3-yl)ethanol. The α-protons on the

methylene group are acidic and can be removed by a base to form an enolate, which can

then participate in various nucleophilic addition and substitution reactions (e.g., aldol

condensation, alkylation).

The compound should be stored in a cool, dry, and well-ventilated place, away from oxidizing

agents and strong bases, to prevent polymerization and degradation.

Experimental Protocols
While numerous methods exist for the synthesis of the benzofuran core, a specific, detailed

protocol for Benzo(b)furan-3-ylacetaldehyde is not explicitly described in the surveyed

literature.[5][11][12] A plausible and efficient method for its preparation is the mild oxidation of

the corresponding primary alcohol, 2-(benzo[b]furan-3-yl)ethanol.
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Proposed Synthesis: Oxidation of 2-(Benzo[b]furan-3-yl)ethanol

This protocol describes a general procedure for the oxidation of a primary alcohol to an

aldehyde using pyridinium dichromate (PDC), a mild and selective oxidizing agent.[13]

Methodology:

Preparation of Reagents: 2-(Benzo[b]furan-3-yl)ethanol (1 equivalent) is dissolved in a

suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask

under an inert atmosphere (e.g., nitrogen or argon).

Addition of Oxidant: Pyridinium dichromate (PDC) (approximately 1.5 to 2 equivalents) is

added to the solution in one portion.

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of

the reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is

consumed.

Workup: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite

to remove the chromium byproducts. The filter cake is washed with additional

dichloromethane.

Purification: The combined filtrate is concentrated under reduced pressure using a rotary

evaporator. The resulting crude product is then purified by flash column chromatography on

silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to

yield pure Benzo(b)furan-3-ylacetaldehyde.

Characterization: The structure and purity of the final product are confirmed using standard

analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass

spectrometry.
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Figure 1: Synthetic Workflow for Benzo(b)furan-3-ylacetaldehyde
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Figure 1: Synthetic Workflow for Benzo(b)furan-3-ylacetaldehyde
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Biological Activity and Drug Development Potential
The benzofuran nucleus is recognized as a "privileged scaffold" in medicinal chemistry, as its

derivatives exhibit a vast array of biological activities.[1][2] While the specific biological profile

of Benzo(b)furan-3-ylacetaldehyde is not well-documented, the core structure is associated

with significant therapeutic potential.

Anticancer Activity: Many benzofuran derivatives have demonstrated potent antiproliferative

activity against various cancer cell lines.[1] Some compounds act as tubulin polymerization

inhibitors, disrupting the formation of microtubules and leading to cell cycle arrest and

apoptosis.

Antimicrobial Activity: The benzofuran scaffold is present in compounds with significant

antibacterial and antifungal properties.[1] These derivatives can target essential microbial

enzymes or disrupt cell membrane integrity.

Other Activities: Research has also highlighted the anti-inflammatory, antioxidant, antiviral,

and immunosuppressive potential of various substituted benzofurans.[1][2]

The diverse biological activities of this class of compounds are attributed to the ability of the

heterocyclic system to engage in various intermolecular interactions, such as hydrogen

bonding and π-stacking, with biological targets like enzymes and receptors.[1] The

acetaldehyde moiety at the 3-position of the target molecule offers a reactive handle for further

chemical modification, allowing for the generation of diverse libraries of compounds for

screening and drug development.

Figure 2: Biological Activities of the Benzofuran Scaffold
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Figure 2: Biological Activities of the Benzofuran Scaffold

Conclusion
Benzo(b)furan-3-ylacetaldehyde is a valuable chemical entity, primarily due to its reactive

aldehyde functionality and the privileged benzofuran scaffold. While specific experimental data

for this compound are sparse, its properties can be reasonably inferred from related structures

and computational models. The synthetic accessibility, likely via oxidation of the corresponding

alcohol, and the proven therapeutic potential of the benzofuran core make this compound and

its derivatives attractive targets for future research in medicinal chemistry and materials

science. Further investigation is warranted to fully characterize its physical properties, explore

its unique reactivity, and elucidate its specific biological activity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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